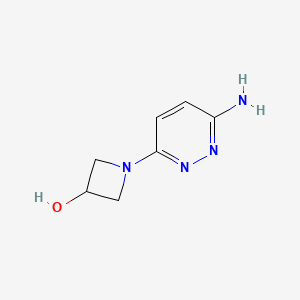
1-(6-Aminopyridazin-3-yl)azetidin-3-ol
Descripción general
Descripción
1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridazine ring fused with an azetidine structure, providing unique chemical properties that contribute to its biological activity. The molecular formula is CHNO, and its CAS number is 1858813-09-8.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy particularly against Gram-negative bacteria such as Acinetobacter baumannii, which is known for its resistance to multiple antibiotics .
2. Antitumor Properties
In vitro studies suggest that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been tested against MDA-MB-231 breast cancer cells, showing potential in inhibiting cell growth .
3. Mechanism of Action
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the disruption of cellular processes critical for microbial survival and tumor proliferation. It may interact with specific enzymes or receptors, leading to apoptosis in cancer cells and disruption of microbial cell membranes .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various compounds, this compound was found to inhibit the growth of Acinetobacter baumannii at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
- Antitumor Activity : A series of experiments conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting that this compound could be further developed as an antitumor agent .
Propiedades
IUPAC Name |
1-(6-aminopyridazin-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVIDJITNJYVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















